molecular formula C12H14FN B1329919 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine CAS No. 69675-10-1

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No. B1329919
CAS RN: 69675-10-1
M. Wt: 191.24 g/mol
InChI Key: FYGWJEDFEJZMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine" is a fluoro-substituted tetrahydropyridine that has been studied for its substrate properties in relation to monoamine oxidase B (MAO-B) catalysis. The electronic parameters of this compound and its analogues have been evaluated to understand their activity as MAO-B substrates, which is significant for understanding the allylic-alpha-carbon oxidation within the tetrahydropyridinyl system .

Synthesis Analysis

The synthesis of related fluoro-substituted tetrahydropyridines has been explored through various methods. For instance, the Biginelli reaction was employed under mild, solvent-free conditions to prepare methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which exhibits solvatomorphism . Additionally, regioselective synthesis techniques have been used to create tetrahydropyridine derivatives, such as 1-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine, using intermediates like (Z)-4-(trimethylsilyl)-3-butenyl 4-methylbenzenesulfonate .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structures of anhydrous and solvated forms of a similar compound were determined, revealing different crystallization patterns and hydrogen-bonding interactions that contribute to the crystal packing . The tetrahydropyridine ring in another related compound, ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, adopts a distorted boat conformation, with intramolecular hydrogen bonding playing a role in its stability .

Chemical Reactions Analysis

Oxidative reactions involving tetrahydropyridines have been studied, such as the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine leading to various products, including 3-hydroxymethyl derivatives. The oxidative conversions of these products have been explored, with reactions like lactamization, aromatization, and oxodihydroxylation being observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted tetrahydropyridines have been characterized through various analytical techniques. Differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) experiments have been used to analyze the thermal properties of different forms of these compounds . The crystal structure and intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, have been identified as key factors influencing the molecular arrangement and stability of these compounds .

Scientific Research Applications

Chemistry and Pharmacology of Tetrahydropyridines

Tetrahydropyridine derivatives, including 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, are part of many biologically active systems. Extensive research on their synthesis and pharmacological properties has led to promising drug candidates and a deeper understanding of structure-activity relationships (SAR) (Mateeva, Winfield, & Redda, 2005).

Biological Evaluation as Monoamine Oxidase B Substrates

Research on fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines has focused on evaluating their substrate properties, specifically targeting monoamine oxidase B (MAO-B). This includes studying the electronic parameters influencing MAO-B catalyzed oxidation (Beeler et al., 2003).

Insights into Parkinsonism Induction

Studies have explored the effects of tetrahydropyridine derivatives like MPTP on inducing parkinsonism. This includes investigations into the distribution of striatal dopaminergic function and comparisons with idiopathic Parkinson's disease (Snow et al., 2000).

Molecular Structure Analysis

Research has also delved into the molecular structure of tetrahydropyridines. For example, studies have focused on the imination of 4-aryl-1,2,3,6-tetrahydropyridines and the analysis of their molecular structures using X-ray analysis (Soldatenkov et al., 2001).

Risk Factors for Parkinson's Disease

There is significant research linking exposure to tetrahydropyridines like MPTP with idiopathic Parkinson's disease, highlighting the importance of age as a primary risk factor. This research provides insights into the mitochondrial dysfunction associated with PD (Vanitallie, 2008).

Analytical Methodology in Pharmaceutical Quality Control

Tetrahydropyridines are also a focus in the development of analytical methodologies, such as LC-MS/MS assays, for detecting toxic impurities in pharmaceuticals (Borman et al., 2008).

Potential in Antimycobacterial Treatment

There is ongoing research into the potential of tetrahydropyridines in antimycobacterial treatment. This includes the synthesis and evaluation of spiro-piperidin-4-ones against Mycobacterium tuberculosis (Kumar et al., 2008).

Crystal Structure Analysis

Further research has been conducted on the crystal structure of tetrahydropyridine derivatives, providing valuable insights into their conformation and interactions (Anthal et al., 2013).

Safety And Hazards

This would involve looking at the compound’s toxicity, its potential for causing irritation or sensitization, and any precautions that need to be taken when handling it.


Future Directions

This could involve a discussion of areas for future research, such as potential applications of the compound, ways in which its synthesis could be improved, or new reactions it could be used in.


properties

IUPAC Name

4-(4-fluorophenyl)-1-methyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGWJEDFEJZMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219969
Record name Pyridine, 4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

CAS RN

69675-10-1
Record name 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069675101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4'-FLUOROPHENYL)-N-METHYL-1,2,3,6-TETRAHYDROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T524SL5RR4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 3
Reactant of Route 3
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
Reactant of Route 4
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
Reactant of Route 6
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

Citations

For This Compound
27
Citations
PJ Borman, MJ Chatfield, EL Crowley, C Eckers… - … of pharmaceutical and …, 2008 - Elsevier
This work describes the development of a liquid chromatography tandem mass spectrometry (LC–MS/MS) assay for a highly toxic impurity, FMTP (4-(4-fluorophenyl)-1-methyl-1,2,3,6-…
Number of citations: 19 www.sciencedirect.com
TB Bucy - 1991 - vtechworks.lib.vt.edu
The cyclic allylamine I-methyl-4-phenyl-l ,2,3,6-tetrahydropyridine (MPTP) is a potent and specific neurotoxin that causes a parkinsonian like syndrome in humans and subhuman …
Number of citations: 0 vtechworks.lib.vt.edu
D Germann, G Ma, F Han, A Tikhomirova - Profiles of Drug Substances …, 2013 - Elsevier
Paroxetine hydrochloride (3S-trans)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-piperidine hydrochloride (or (−)-(3S,4R)-(4-(p-fluorophenyl)-3-[[3,4-(methylenedioxy)-…
Number of citations: 19 www.sciencedirect.com
K SRINIV, S NAMA, A SRINIVASAREDDY… - researchgate.net
In addition to the challenge of setting a more development of extremely sensitive and robust analytic adequately monitor GIs at very low levels is very pharmaceutical industry has no …
Number of citations: 0 www.researchgate.net
V Khadangale, VP Patel, P Mandlik, B Nalkar - 2020 - academia.edu
Reliable quality is one of the key attributes of drugs nowdays. Patients deserve the highest quality and are expecting to not be put at a risk for health effects especially related to …
Number of citations: 0 www.academia.edu
J Harvey, A Fleetwood, R Ogilvie, A Teasdale… - Regulatory Toxicology …, 2017 - Elsevier
Management of organic non-mutagenic impurities (NMIs) in medicinal products is regulated by the ICH Q3A, B and C guidelines that are applicable at late stages of clinical …
Number of citations: 27 www.sciencedirect.com
A Jouyban, H Parsa - Toxicity and Drug testing, 2012 - books.google.com
Genotoxic compounds induce genetic mutations and/or chromosomal rearrangements and can therefore act as carcinogenic compounds (McGovern and Jacobson-Kram, 2006). These …
Number of citations: 14 books.google.com
CK Zacharis, E Vastardi - Journal of Pharmaceutical and Biomedical …, 2018 - Elsevier
In the research presented we report the development of a simple and robust liquid chromatographic method for the quantification of two genotoxic alkyl sulphonate impurities (namely …
Number of citations: 43 www.sciencedirect.com
M Douša, R Klvanˇa, J Doubský, J Srbek… - Journal of …, 2016 - academic.oup.com
In the last decade, pharmaceutical regulatory agencies are focused on monitoring and evaluation of trace-level genotoxic impurities (GTIs) in drug substances, which requires …
Number of citations: 26 academic.oup.com
D Elder - Genotoxic Impurities: Strategies for Identification and …, 2011 - Wiley Online Library
The issue of genotoxic impurities (GIs) in active pharmaceutical ingredients (API) has over recent years, become of considerable concern to the pharmaceutical industry. Control of GIs …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.